3-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
Scientific Research Applications
Chemical Synthesis and Derivative Formation
- The compound is involved in the formation of benzothieno[2,3-d]pyrimidine derivatives through reactions with substituted benzylidenemalononitriles. These reactions produce (E,Z)-mixtures and in some cases, separate (Z)- and (E)-isomers (Youssef, 2009).
- In the synthesis of pyrazolopyranopyrimidine derivatives, similar chemical processes are used, showcasing the versatility of the compound in creating diverse chemical structures (Youssef, 2009).
Reactivity and Transformation
- The compound demonstrates reactivity leading to the formation of various derivatives when reacted with primary amines. The product structures were confirmed by X-ray analysis, indicating the potential for creating structurally diverse molecules (Shipilovskikh et al., 2014).
- In another study, reactions with secondary amines led to the production of different derivatives, illustrating the compound's capacity to undergo various chemical transformations (Vasileva et al., 2018).
Application in Molecular Synthesis
- The compound has been used in the synthesis of complex molecules like pyrimidinium chlorides and dihydro[1]benzothieno[3',2':4,5]pyrido[2,3-d]pyrimidin-5-ium chlorides, highlighting its utility in advanced chemical synthesis (Tolkunov et al., 2013).
- It also plays a role in the creation of novel functionalized carboxymides, demonstrating its significance in the development of new chemical entities with potential applications (Revanna et al., 2013).
Biomedical Research
- Certain derivatives of the compound have been evaluated for antimicrobial activity, indicating its relevance in the development of new pharmaceuticals (Sareen et al., 2010).
- Studies also focus on the synthesis of derivatives with potential antibacterial and antifungal properties, further emphasizing its importance in medicinal chemistry (Uma et al., 2017).
Advanced Chemical Analysis and Studies
- The compound has been a subject of graph theoretical analysis, in silico modeling, and molecular dynamic studies, especially in contexts like breast cancer treatment, showcasing its relevance in contemporary scientific research (Panneerselvam et al., 2022).
- Synthesis techniques involving the compound have been reported for the development of new classes of antimicrobials and antioxidants, highlighting its role in the creation of potentially beneficial compounds for healthcare applications (Idrees et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with mitogen-activated protein kinase 10 . This protein plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein and modulate its activity, leading to changes in cellular processes .
Biochemical Pathways
Given its potential interaction with mitogen-activated protein kinase 10, it may influence pathways related to cell growth and apoptosis .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Based on its potential interaction with mitogen-activated protein kinase 10, it may influence cellular processes such as cell growth and apoptosis .
properties
IUPAC Name |
5-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-11-6-8(13-14-11)10-5-7-3-1-2-4-9(7)15-10/h5-6H,1-4H2,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMAXDJFWKLETQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C3=CC(=NN3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187754 | |
Record name | 5-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1159918-95-2 | |
Record name | 5-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1159918-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4,5,6,7-Tetrahydrobenzo[b]thien-2-yl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801187754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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